molecular formula C10H13FN2 B2633174 N-cyclopentyl-3-fluoropyridin-2-amine CAS No. 693235-18-6

N-cyclopentyl-3-fluoropyridin-2-amine

Cat. No.: B2633174
CAS No.: 693235-18-6
M. Wt: 180.226
InChI Key: ZUTTXVXDZLAENF-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoropyridin-2-amine is a secondary amine featuring a pyridine ring substituted with a fluorine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.23 g/mol. This compound belongs to the class of 6-membered heterocycles and is utilized in pharmaceutical and agrochemical research due to its structural versatility and reactivity . The fluorine atom enhances electronegativity and metabolic stability, while the cyclopentyl group contributes to lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

N-cyclopentyl-3-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTTXVXDZLAENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-fluoropyridin-2-amine typically involves the introduction of a cyclopentyl group to the nitrogen atom of a fluoropyridine derivative. One common method involves the reaction of 3-fluoropyridin-2-amine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Cyclin-Dependent Kinases (CDKs)
N-cyclopentyl-3-fluoropyridin-2-amine has been identified as a potential inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation. CDKs play a vital role in cell proliferation, and their dysregulation is often implicated in cancer. Inhibitors targeting these kinases could provide therapeutic benefits for various cancers, including breast and prostate cancer. Research indicates that compounds similar to this compound can effectively inhibit CDK activity, thereby reducing tumor growth and proliferation .

2. Fatty Acid Synthase Inhibition
Another promising application is the inhibition of fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis. FASN is often overexpressed in cancer cells, contributing to tumor growth by providing essential lipids for membrane synthesis. Studies have shown that derivatives of this compound can inhibit FASN activity, suggesting potential use in cancer therapy by targeting metabolic pathways .

3. Treatment of Inflammatory Diseases
The compound also exhibits anti-inflammatory properties, making it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis. By inhibiting specific kinases involved in inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .

Agrochemical Applications

This compound has garnered attention in agrochemistry due to its potential as a pesticide or herbicide. Its structural properties may allow it to interact with biological targets in pests or weeds, leading to effective control measures in agricultural settings. Research into its efficacy and safety profile is ongoing, with preliminary studies indicating promising results .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxicity correlated with the inhibition of CDK activity, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Metabolic Effects
In another research effort, the impact of this compound on metabolic pathways was assessed. The compound was shown to effectively reduce lipid accumulation in adipocytes by inhibiting FASN, suggesting its utility in managing metabolic disorders like obesity and type 2 diabetes .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the electronic properties of the compound, affecting its binding affinity and activity. The cyclopentyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The following table summarizes key structural and physicochemical properties of N-cyclopentyl-3-fluoropyridin-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₀H₁₃FN₂ 180.23 3-Fluoro, N-cyclopentyl High metabolic stability; drug intermediate
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine C₁₂H₈F₄N₂ 268.20 3-Trifluoromethyl, 5-fluorophenyl Enhanced lipophilicity; agrochemical applications
N-cyclopentyl-3-nitropyridin-2-amine C₁₀H₁₃N₃O₂ 207.23 3-Nitro, N-cyclopentyl Electron-withdrawing nitro group; potential precursor for reduced derivatives
3-Chloropyridin-2-amine C₅H₅ClN₂ 128.56 3-Chloro Smaller substituent; hydrogen-bonding interactions
N-((1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl)tetrahydro-2H-pyran-4-amine C₂₅H₃₈N₂O₂ 399.59 Piperidinyl, tetrahydro-2H-pyran Complex substituents; high molecular weight for targeted drug delivery

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Fluorine vs. Chlorine/Nitro Groups : The 3-fluoro substituent in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in N-cyclopentyl-3-nitropyridin-2-amine . Chlorine in 3-chloropyridin-2-amine offers a balance of steric bulk and electronic effects, with Cl⋯Cl interactions observed in crystal structures .
  • Trifluoromethyl Groups : The trifluoromethyl group in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine significantly increases lipophilicity and metabolic resistance, making it suitable for agrochemical applications .

Biological Activity

N-cyclopentyl-3-fluoropyridin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound features a cyclopentyl group attached to a pyridine ring that includes a fluorine substituent. The presence of the fluorine atom enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with intracellular targets. This structural configuration is crucial for its biological activity, as it influences the compound's electronic properties and binding affinities.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring affects the compound's electronic properties, impacting its binding affinity and overall activity. The cyclopentyl group is believed to enhance lipophilicity, further facilitating interaction with biological systems .

Biological Activity

This compound has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, which are critical in cancer cell proliferation and survival.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the compound's efficacy against various protein kinases. It was found to exhibit significant inhibitory activity against ERK2 and PI3Kα, two kinases involved in cell signaling pathways related to cancer progression. The inhibition percentages at 1 μM concentration were documented as follows:
    CompoundERK2 Inhibition %PI3Kα Inhibition %
    This compound98.327.4
    This data indicates a potent effect on ERK2, suggesting potential therapeutic applications in targeting cancer pathways .
  • Anticancer Activity : Further investigations into the compound's anticancer properties revealed IC50 values indicating its effectiveness against various cancer cell lines. For instance, it demonstrated growth inhibition values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU), suggesting its potential as an anticancer agent .
  • Selectivity Index : The selectivity index of this compound was assessed against multiple cell lines, revealing a favorable profile in terms of selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-3-fluoropyridin-2-amine, and how do reaction conditions influence yield?

The synthesis of N-cyclopentyl-3-fluoropyridin-2-amine typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Fluoropyridine derivatives can react with cyclopentylamine under reflux in polar aprotic solvents (e.g., DMF or NMP) with catalysts like K₂CO₃ .
  • C–N coupling : Transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 3-fluoropyridin-2-amine derivatives and cyclopentyl halides may offer higher regioselectivity .
  • Microwave-assisted synthesis : Reduced reaction time (e.g., 30–60 minutes) with improved yield (up to 85%) compared to traditional heating .

Q. Key variables affecting yield :

VariableImpact
Solvent polarityHigher polarity (DMF > THF) enhances nucleophilicity of amines
TemperatureElevated temperatures (80–120°C) favor faster kinetics but risk decomposition
Catalyst loadingPd-based catalysts (1–5 mol%) optimize coupling efficiency

Q. How can structural confirmation of this compound be achieved experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amine and pyridine N-atoms) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for cyclopentyl protons (δ 1.5–2.0 ppm) and pyridinamine protons (δ 6.5–8.5 ppm) .
    • ¹³C NMR : Fluorine coupling (³J ~ 8–12 Hz) confirms substitution at the 3-position .
  • Mass spectrometry (HRMS) : Molecular ion peak ([M+H]⁺) at m/z 195.12 (calculated for C₁₀H₁₂FN₂) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of the pyridine ring in this compound?

  • Electronic effects :
    • Fluorine’s electronegativity increases ring electron deficiency, enhancing electrophilicity at adjacent positions (e.g., C-2 and C-4) .
    • Hammett σₚ constants: Fluorine (σₚ = +0.06) slightly deactivates the ring compared to chlorine (σₚ = +0.23) .
  • Steric effects :
    • Minimal steric hindrance due to fluorine’s small atomic radius, allowing cyclopentylamine to bind without significant distortion .

Q. Experimental validation :

  • Cyclic voltammetry : Redox potentials correlate with electron-withdrawing effects of fluorine .
  • Density functional theory (DFT) : Computational models predict charge distribution and frontier molecular orbitals .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Common contradictions and solutions:

IssueResolution
Overlapping NMR signalsUse DEPT-135 or 2D COSY/HSQC to assign proton environments
Discrepancies in melting pointsRecrystallize in different solvents (e.g., EtOH vs. hexane) and validate via DSC
Inconsistent mass spectraVerify ionization mode (ESI vs. EI) and calibrate with internal standards

Q. How can reaction pathways for this compound be optimized to minimize by-products?

  • By-product analysis :
    • Hydrogen-bonded dimers : Observed in SCXRD due to amine-pyridine interactions; suppress via bulky substituents .
    • Halogenated impurities : Trace Cl/Br from precursors removed via column chromatography (silica gel, ethyl acetate/hexane) .
  • Process optimization :
    • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst to identify Pareto-optimal conditions .
    • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Heat dissipation : Exothermic coupling reactions require jacketed reactors or controlled addition .
  • Solvent recovery : Use high-boiling solvents (e.g., NMP) with distillation units to reduce waste .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse .

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